N-Hexylpyridinium bromide

Vue d'ensemble

Description

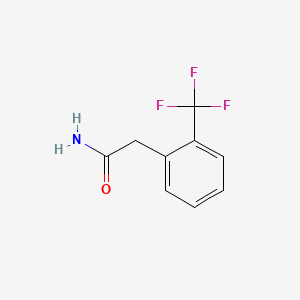

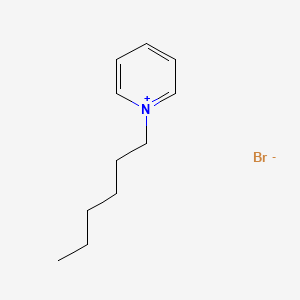

N-Hexylpyridinium bromide is a type of ionic liquid . It’s a cationic surfactant with quaternary nitrogen located in the aromatic heterocyclic ring of the headgroup .

Synthesis Analysis

Pyridinium salts, including N-Hexylpyridinium bromide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthesis of these salts involves various synthetic routes .Molecular Structure Analysis

The molecular formula of N-Hexylpyridinium bromide is C11H18BrN . Its average mass is 244.171 Da and its monoisotopic mass is 243.062256 Da .Chemical Reactions Analysis

Pyridinium salts, including N-Hexylpyridinium bromide, have been highlighted for their reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Hexylpyridinium bromide were investigated by inverse gas chromatography (IGC) technique . The study included parameters like the Flory-Huggins interaction parameters (χ12), activity coefficients at infinite dilution (γ12∞), molar heat (enthalpy) of probe absorption in the [Hpy]Br (ΔH1S), molar heat of mixing at infinite dilution between [Hpy]Br and probe (ΔH1∞), and Hildebrand solubility parameters (δ2) .Applications De Recherche Scientifique

High-Energy Aqueous Zinc-Bromine Static Batteries

N-Hexylpyridinium bromide (HPY Br) is used in the development of practical high-energy aqueous zinc-bromine static batteries . The batteries embrace the Br /Br0/Br+ redox couples . The exclusion-complexation chemistry of HPY Br inhibits the dissolution/hydrolysis of polybromides . This results in a quasi-solid cathode with enhanced kinetics that restrains the O2 and Cl2 evolutions . The Zn-Br pouch cell exhibits a high energy density of 106 Wh kg 1 .

Antimicrobial Composite Coating

N-Hexylpyridinium bromide is used in the creation of antimicrobial composite coatings . A highly antimicrobial composite of poly(4-vinylpyridine)-co-poly(4-vinyl-N-hexylpyridinium bromide) (NPVP) and AgBr nanoparticles is used as a thin adherent surface coating on Tygon elastomer tubes . However, it was found that contacting blood platelets rapidly acquire a highly activated state, after which they become substantially disrupted . This implies that NPVP/AgBr is by no means blood-compatible .

Photocatalytic Degradation

The photocatalytic degradation of hexylpyridinium bromide (HPyBr) from an aqueous solution was studied by focusing on the comparison of the photoactivity of ZnO and TiO 2 P25 . The process was carried out under different experimental conditions .

Safety And Hazards

Propriétés

IUPAC Name |

1-hexylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSEFNUSHACPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047934 | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexylpyridinium bromide | |

CAS RN |

74440-81-6 | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of N-hexylpyridinium bromide against bacteria?

A1: N-hexylpyridinium bromide and related compounds exhibit antimicrobial activity primarily through membrane disruption. The positively charged pyridinium moiety interacts with negatively charged bacterial cell membranes, leading to increased permeability and leakage of cellular contents. This ultimately results in bacterial cell death. [, , ]

Q2: How does the incorporation of N-hexylpyridinium bromide into a copolymer affect its antimicrobial activity?

A2: Research suggests that incorporating N-hexylpyridinium bromide into copolymers can enhance its antimicrobial properties while potentially improving biocompatibility. For example, a copolymer of 4-vinyl-N-hexylpyridinium bromide and dimethyl(2-methacryloyloxyethyl) phosphonate demonstrated significant antibacterial activity against a range of pathogens, including Streptococcus sanguinis, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. [, ] This copolymer effectively reduced bacterial adhesion to titanium surfaces, suggesting its potential use in antimicrobial coatings for medical implants.

Q3: Are there any concerns regarding the biocompatibility of N-hexylpyridinium bromide-based materials?

A3: While N-hexylpyridinium bromide displays strong antimicrobial activity, studies indicate potential concerns regarding its biocompatibility. Research has shown that a composite of poly(4-vinylpyridine)-co-poly(4-vinyl-N-hexylpyridinium bromide) and silver bromide nanoparticles caused significant activation and disruption of blood platelets. [] This finding raises concerns about the material's suitability for applications involving direct blood contact, such as coatings for central venous catheters.

Q4: What are the potential applications of N-hexylpyridinium bromide beyond antimicrobial coatings?

A4: N-hexylpyridinium bromide's properties extend beyond its antimicrobial applications. Research has investigated its potential use in separating azeotropes, mixtures of liquids with a constant boiling point, highlighting its diverse chemical properties and potential applications in separation science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.